(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

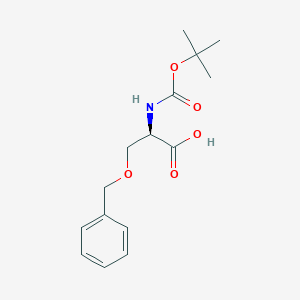

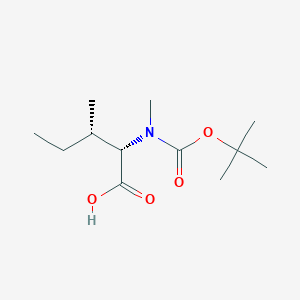

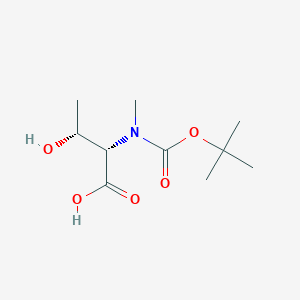

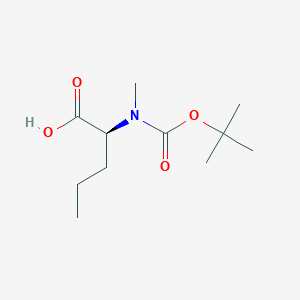

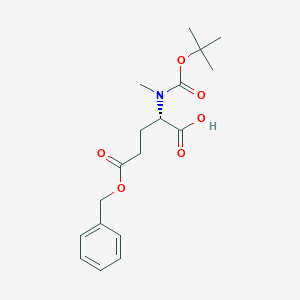

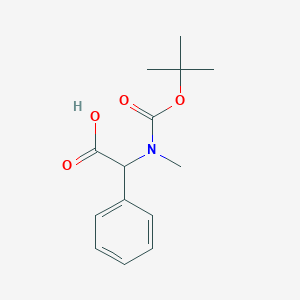

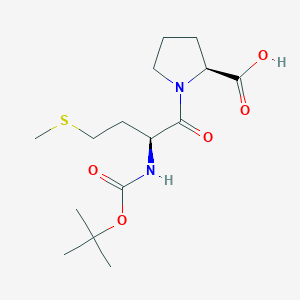

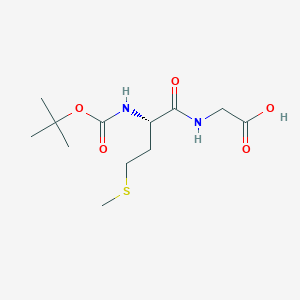

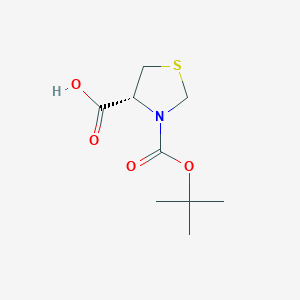

“(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” is a chemical compound with the molecular formula C9H15NO4S . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .

Synthesis Analysis

The synthesis of “(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” involves several steps. A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid was proposed and validated by a quantitative density functional theoretical calculation according to the Curtin-Hammett principle . This mechanism of action of a nucleophilic substitution reaction through an intramolecular hydrogen bonding could be widely applied in the organic syntheses of a particular enantiomer .Molecular Structure Analysis

The molecular structure of “(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” is complex and involves several different types of bonds and interactions . The structure is determined by the arrangement of the atoms and the types of bonds between them .Chemical Reactions Analysis

“(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” can participate in various chemical reactions. For example, it can be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” include its molecular structure, chemical reactivity, and other characteristics . These properties are determined by the arrangement of the atoms in the molecule and the types of bonds between them .科学的研究の応用

Catalytic Non-Enzymatic Kinetic Resolution

This compound is utilized in catalytic non-enzymatic kinetic resolution processes, an area of significant importance in asymmetric organic synthesis. The development of chiral catalysts for asymmetric reactions has enabled high enantioselectivity and yield for products and starting materials. Such procedures are crucial for producing enantiopure compounds, highlighting the compound's role in advancing synthetic methodologies (Pellissier, 2011).

Development of Antioxidant and Anti-inflammatory Agents

Research focused on synthesizing benzofused thiazole derivatives, including (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid, aims to develop novel antioxidant and anti-inflammatory agents. These derivatives have shown potential in in vitro studies, offering a template for evaluating new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

The inhibition effects of carboxylic acids on biocatalysts like Escherichia coli and Saccharomyces cerevisiae have been studied, with insights into metabolic engineering strategies to increase microbial robustness. Understanding these effects is essential for the fermentative production of biorenewable chemicals, including those derived from (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid (Jarboe et al., 2013).

Anticancer Agents Development

Knoevenagel condensation products, potentially including (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid derivatives, are explored for developing anticancer agents. This reaction pathway is significant for generating α, β-unsaturated ketones/carboxylic acids, demonstrating the compound's potential in drug discovery and pharmacological research (Tokala et al., 2022).

Drug Synthesis from Biomass-derived Chemicals

Levulinic acid, a biomass-derived chemical, has been identified as a versatile precursor in drug synthesis, indicating the potential use of (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid in the field of biotechnology and pharmaceuticals. Its carbonyl and carboxyl functional groups make it an essential compound for cleaner and more cost-effective drug synthesis processes (Zhang et al., 2021).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWNZTPXVSWUKF-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350896 |

Source

|

| Record name | (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid | |

CAS RN |

51077-16-8 |

Source

|

| Record name | (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。